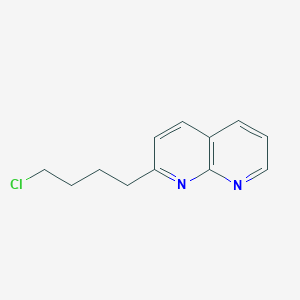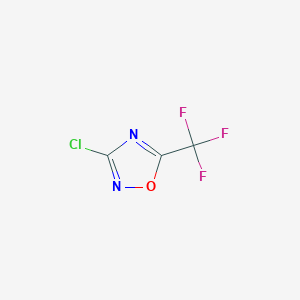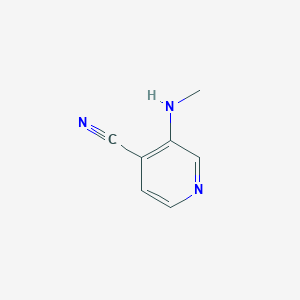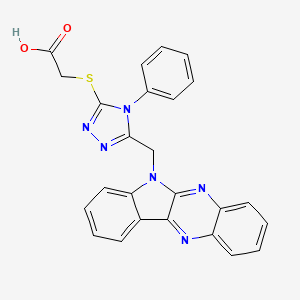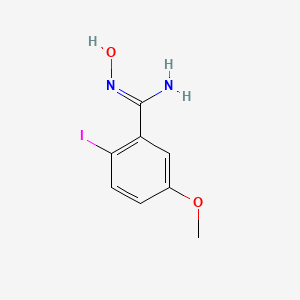
3,3'-Bipyridine, 1,1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bipyridine, 1,1’-dioxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. Its unique structure and properties make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 3,3’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms to N-oxides .
Industrial Production Methods: Industrial production of 3,3’-Bipyridine, 1,1’-dioxide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Bipyridine, 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: 3,3’-Bipyridine.
Substitution: Halogenated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Bipyridine, 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
Wirkmechanismus
The mechanism of action of 3,3’-Bipyridine, 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The N-oxide groups play a crucial role in the compound’s reactivity and binding affinity, influencing the overall biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine, 1,1’-dioxide: Another bipyridine N-oxide derivative with similar coordination properties but different spatial arrangement.
3,3’-Dinitro-2,2’-bipyridine-1,1’-dioxide: A nitro-substituted derivative with enhanced electronic properties.
(3-Nitro-2-pyridyl)(5-nitro-2-pyridyl)amine: A related compound with different substituents affecting its reactivity and applications.
Uniqueness: 3,3’-Bipyridine, 1,1’-dioxide is unique due to its specific N-oxide functional groups, which impart distinct electronic and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring various chemical and biological applications .
Eigenschaften
CAS-Nummer |
2935-74-2 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-oxido-3-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
InChI-Schlüssel |
SEQNYJKJVRTETG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)[O-])C2=C[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







